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Compound of Interest

Compound Name: LINEAR POLYACRYLAMIDE

Cat. No.: B1166385 Get Quote

Technical Support Center: DNA Purification
Welcome to our technical support center. This resource provides troubleshooting guides and

frequently asked questions (FAQs) to assist researchers, scientists, and drug development

professionals in overcoming common challenges during DNA purification.

Troubleshooting Guide: Removing Residual Linear
Polyacrylamide (LPA)
Linear polyacrylamide (LPA) is a widely used co-precipitant that enhances the recovery of

small amounts of DNA. However, residual LPA can interfere with downstream applications. This

guide provides solutions for identifying and removing LPA contamination from your purified

DNA samples.

Problem: Poor performance in downstream enzymatic
reactions (e.g., PCR, restriction digests) after DNA
precipitation with LPA.
Possible Cause: Residual linear polyacrylamide in the DNA sample is inhibiting enzymes.

Solution: Remove the LPA from your DNA sample using a methanol precipitation protocol. This

method selectively precipitates the DNA, leaving the LPA in the supernatant.
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Problem: Low A260/230 ratio in your purified DNA
sample.
Possible Cause: Contamination with substances that absorb light at 230 nm. Linear
polyacrylamide is known to contribute to absorbance at this wavelength, leading to a

suppressed A260/230 ratio. A pure DNA sample typically has an A260/230 ratio of 2.0-2.2.[1][2]

Solution:

Confirm LPA Contamination: If you used LPA as a co-precipitant, it is a likely cause of a low

A260/230 ratio.

Methanol Precipitation: Perform a methanol precipitation to remove the residual LPA. This

should improve the A260/230 ratio of your sample.

Problem: Visible pellet after precipitation is larger than
expected for the amount of DNA.
Possible Cause: The pellet contains a significant amount of co-precipitated linear
polyacrylamide in addition to your DNA.

Solution: Re-dissolve the pellet in a suitable buffer and perform a methanol precipitation to

separate the DNA from the LPA.

Frequently Asked Questions (FAQs)
Q1: Why is linear polyacrylamide used in DNA precipitation?

A1: Linear polyacrylamide is an inert carrier that is highly effective for precipitating picogram

amounts of nucleic acids with ethanol.[3] It helps to form a visible pellet, which is particularly

useful when working with low concentrations of DNA.

Q2: How does residual linear polyacrylamide interfere with downstream applications?

A2: Residual LPA can inhibit enzymatic reactions. Since its molecular weight can be in a similar

range to DNA fragments, it is difficult to remove by standard methods like gel filtration or

dialysis.[4]
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Q3: Can I use standard ethanol or isopropanol precipitation to remove LPA?

A3: No, standard ethanol and isopropanol precipitation will co-precipitate both DNA and linear
polyacrylamide.[4] A different solvent system, such as methanol, is required for selective

precipitation.

Q4: Will the methanol precipitation method result in significant loss of my DNA sample?

A4: When performed correctly, the methanol precipitation method is effective at precipitating

DNA while leaving LPA in solution, with DNA recovery rates generally being high. Following the

protocol carefully, especially the incubation temperature, is crucial for optimal recovery.

Experimental Protocols
Protocol 1: Methanol Precipitation for the Removal of
Linear Polyacrylamide
This protocol is designed to selectively precipitate DNA from a solution containing linear
polyacrylamide.

Materials:

DNA sample contaminated with LPA, dissolved in TE buffer or nuclease-free water.

3 M Sodium Acetate, pH 5.2

100% Methanol, molecular biology grade

70% Ethanol, molecular biology grade, ice-cold

Microcentrifuge

Pipettes and sterile, nuclease-free tips

Procedure:

To your DNA sample, add 3 M Sodium Acetate (pH 5.2) to a final concentration of 0.3 M.
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Add 1 volume of 100% methanol.

Mix thoroughly by inverting the tube several times.

Incubate at room temperature (above 4°C) for 10 minutes. It is critical to keep the

temperature above 4°C to prevent the precipitation of LPA.[4]

Centrifuge at 12,000 x g for 15 minutes at room temperature.

Carefully decant the supernatant, which contains the dissolved LPA.

Wash the DNA pellet by adding 500 µL of ice-cold 70% ethanol.

Centrifuge at 12,000 x g for 5 minutes at 4°C.

Carefully decant the ethanol wash.

Air-dry the pellet for 5-10 minutes to remove any residual ethanol. Do not over-dry.

Resuspend the DNA pellet in the desired volume of TE buffer or nuclease-free water.

Data Presentation
The following table summarizes the expected outcomes of DNA purity and yield after cleaning

up a DNA sample contaminated with LPA using the methanol precipitation protocol.

Parameter
DNA Sample with LPA
Contamination

DNA Sample after
Methanol Precipitation

A260/280 Ratio 1.7 - 1.9 1.8 - 2.0

A260/230 Ratio < 1.8 2.0 - 2.2

DNA Recovery N/A > 85%

Note: These are typical expected values. Actual results may vary depending on the initial

concentration of DNA and LPA, and adherence to the protocol.
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Visualizations
Experimental Workflow: Removal of Linear
Polyacrylamide
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(>4°C) for 10 min
Centrifuge 12,000 x g

for 15 min

Decant Supernatant
(Contains LPA) DNA Pellet Add 70% Ethanol Centrifuge 12,000 x g

for 5 min Decant Ethanol Air-dry Pellet Resuspend in Buffer Purified DNA Sample
(LPA-free)

Click to download full resolution via product page

Caption: Workflow for removing residual linear polyacrylamide from a DNA sample.

Troubleshooting Logic: Low A260/230 Ratio
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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